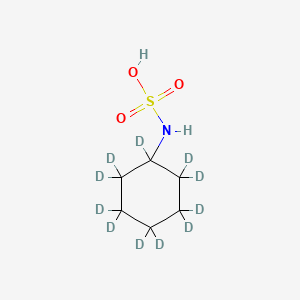

![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Overview

Description

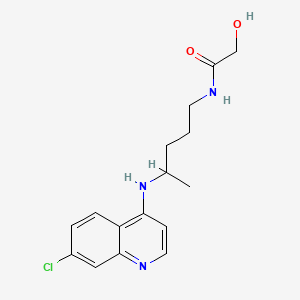

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNE-d4) is a synthetic molecule used in scientific research applications. It is a derivative of the diethyl amine molecule, and its structure consists of a nitrophenoxy group attached to a diethyl amine. DNE-d4 is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is used as a research tool in a variety of scientific applications. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase, and as a probe for the study of the structure and function of G-protein coupled receptors. It has also been used in the study of the metabolism of drugs and in the development of new drug molecules.

Mechanism of Action

The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is not fully understood. It is known that the nitrophenoxy group binds to the active site of enzymes, allowing them to catalyze the reaction of the diethyl amine. It is also believed that the deuterium atom may play a role in the binding of the molecule to the enzyme, although this has yet to be confirmed.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that it can inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to bind to G-protein coupled receptors, which are involved in the regulation of many physiological processes.

Advantages and Limitations for Lab Experiments

The use of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments provides several advantages. It is a stable molecule that is easy to synthesize and can be used in a variety of applications. It is also relatively cheap and can be stored for long periods of time. However, there are also some limitations to its use. It is a relatively large molecule, which can make it difficult to work with in some experiments. It is also not as soluble in water as some other molecules, which can limit its use in certain applications.

Future Directions

The future of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 research is promising. Further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential use in drug development, as well as its potential applications in other areas of scientific research. Finally, further studies are needed to examine the advantages and limitations of using this compound in laboratory experiments.

properties

IUPAC Name |

1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

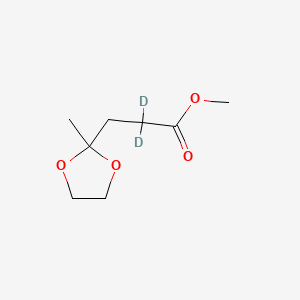

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

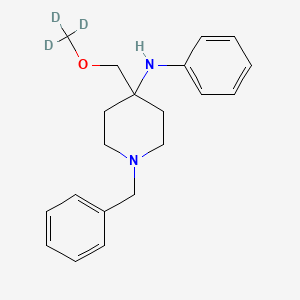

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)